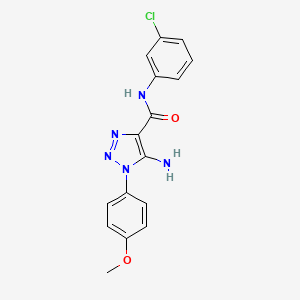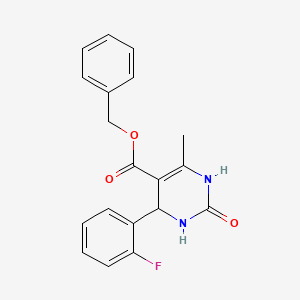![molecular formula C26H20ClNO6 B4989001 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate, also known as Boc-Ala-CO-7-amino-4-chloro-2-oxo-2H-chromene, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene involves the inhibition of specific enzymes. It has been found to bind to the ATP-binding site of tyrosine kinases, which prevents the phosphorylation of proteins and ultimately inhibits cell growth. The compound has also been found to bind to the active site of certain bacterial and fungal enzymes, which disrupts their normal function and leads to cell death.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and has antibacterial and antifungal properties. It has also been found to increase the production of reactive oxygen species, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. It also has a relatively simple synthesis method and can be easily purified through column chromatography. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine its efficacy in vivo and to identify potential side effects. Another area of research is its antibacterial and antifungal properties, which could lead to the development of new antibiotics. Additionally, further studies are needed to understand the compound's mechanism of action and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene involves the condensation of 7-amino-4-chloro-2-oxo-2H-chromene with Boc-Ala-COCl in the presence of a base such as triethylamine. The resulting compound is purified through column chromatography to obtain the final product. The yield of the synthesis method is around 60%.
Aplicaciones Científicas De Investigación
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene has shown promising results in scientific research applications. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, and has potential applications in cancer therapy. It has also been tested for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO6/c1-16(28-26(31)32-15-17-8-4-2-5-9-17)25(30)34-23-14-22-20(12-21(23)27)19(13-24(29)33-22)18-10-6-3-7-11-18/h2-14,16H,15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCPWIIVOLECPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxycarbonylamino-propionic acid 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)



![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)

![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)


![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)